Alpha,Alpha-Disubstituted Scaffold vs. Ring-Attached Isomer
(o-Chlorophenoxy)phenylacetic acid (CAS 17639-01-9) possesses a geminal alpha,alpha-disubstituted acetic acid architecture wherein both the 2-chlorophenoxy group and a phenyl ring are directly bonded to the alpha-carbon . In contrast, the positional isomer 2-(2-(2-chlorophenoxy)phenyl)acetic acid (CAS 81682-40-8) bears the acetic acid moiety as a side chain on the phenyl ring, resulting in a biphenyl ether scaffold with one intervening methylene unit between the ring and the carboxyl group [1]. This topological distinction alters the spatial relationship between the carboxyl pharmacophore and the lipophilic chlorophenoxy domain.
| Evidence Dimension | Molecular architecture and connectivity |
|---|---|
| Target Compound Data | Alpha,alpha-disubstituted: 2-(2-chlorophenoxy)-2-phenylacetic acid; carboxyl group directly alpha to ether oxygen |
| Comparator Or Baseline | Ring-substituted isomer: 2-[2-(2-chlorophenoxy)phenyl]acetic acid (CAS 81682-40-8); carboxyl group separated by methylene bridge |
| Quantified Difference | One additional rotatable bond in comparator; distinct InChIKey values (target: SYANOAWCBFRXNL-UHFFFAOYSA-N; comparator: JVUHUFZHLUDDAX-UHFFFAOYSA-N) |
| Conditions | Structural comparison based on IUPAC nomenclature and canonical SMILES |
Why This Matters
Procurement of the incorrect positional isomer will yield a compound with fundamentally different molecular topology, invalidating any SAR assumptions or biological assay results dependent on the alpha,alpha-disubstituted scaffold.
- [1] DrugMap. 2-(2-(2-chlorophenoxy)phenyl)acetic acid. IUPAC: 2-[2-(2-chlorophenoxy)phenyl]acetic acid. InChIKey: JVUHUFZHLUDDAX-UHFFFAOYSA-N. View Source
